molecular formula C7H8N2O2 B3276976 3,5-Dimethyl-2-nitropyridine CAS No. 65169-41-7

3,5-Dimethyl-2-nitropyridine

Cat. No.: B3276976
CAS No.: 65169-41-7
M. Wt: 152.15 g/mol
InChI Key: AVLLRPYTPHITGW-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-nitropyridine is a nitropyridine derivative characterized by the presence of a nitro group (-NO2) at the 2-position and methyl groups (-CH3) at the 3- and 5-positions of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration of 3,5-Dimethylpyridine: The nitration process involves treating 3,5-dimethylpyridine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) under controlled temperature conditions.

  • Sandmeyer Reaction:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions with stringent control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.

  • Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: this compound-1-oxide.

  • Reduction: 3,5-Dimethyl-2-aminopyridine.

  • Substitution: 3,5-Dimethyl-2-chloropyridine or 3,5-Dimethyl-2-bromopyridine.

Scientific Research Applications

3,5-Dimethyl-2-nitropyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.

  • Medicine: It is explored for its potential pharmacological properties and as a precursor for drug development.

  • Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-dimethyl-2-nitropyridine exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

  • 2-Nitropyridine

  • 3-Nitropyridine

  • 4-Nitropyridine

  • 3,5-Dimethylpyridine

  • 2,6-Dimethyl-3-nitropyridine

This comprehensive overview provides a detailed understanding of 3,5-dimethyl-2-nitropyridine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3,5-dimethyl-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-6(2)7(8-4-5)9(10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLLRPYTPHITGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346881
Record name 3,5-Dimethyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65169-41-7
Record name 3,5-Dimethyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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